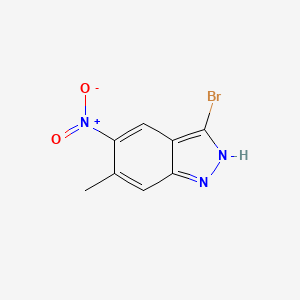

3-Bromo-6-methyl-5-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methyl-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOGUISZUYCHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646664 | |

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-58-7 | |

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the nitration of 6-methyl-1H-indazole, followed by regioselective bromination. This document outlines the experimental protocols, presents key data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The proposed synthesis of this compound is a sequential process involving two key transformations:

-

Nitration: The initial step focuses on the introduction of a nitro group (-NO2) at the C5 position of the 6-methyl-1H-indazole ring system through an electrophilic aromatic substitution reaction.

-

Bromination: The subsequent step involves the regioselective bromination of the resulting 6-methyl-5-nitro-1H-indazole at the C3 position of the indazole core.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the nitration and bromination of indazole derivatives. Researchers should conduct appropriate safety assessments and small-scale trials to optimize conditions for their specific laboratory settings.

Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole

This procedure details the nitration of 6-methyl-1H-indazole. Careful control of the reaction temperature is crucial to ensure regioselectivity and minimize the formation of byproducts.

Materials and Reagents:

-

6-Methyl-1H-indazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 6-methyl-1H-indazole.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the pre-cooled nitrating mixture dropwise to the solution of 6-methyl-1H-indazole in sulfuric acid over a period of 30-60 minutes. The reaction temperature must be maintained between 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting slurry with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This protocol describes the bromination of 6-methyl-5-nitro-1H-indazole at the 3-position. A method adapted from the synthesis of 3-bromo-5-nitro-1H-indazole is provided[1]. Alternative brominating agents like N-bromosuccinimide (NBS) can also be considered.

Materials and Reagents:

-

6-Methyl-5-nitro-1H-indazole

-

Bromine (Br₂)

-

N,N-Dimethylformamide (DMF)

-

Ice-water

-

Sodium thiosulfate solution (10%)

-

Deionized Water

Procedure:

-

In a round-bottom flask protected from light, dissolve 6-methyl-5-nitro-1H-indazole in N,N-dimethylformamide (DMF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in DMF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ice-water.

-

Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize the key chemical and physical data for the starting material, intermediate, and the final product. Please note that some of this data is predicted or based on analogous compounds due to the limited availability of experimental values for the specific target molecule.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |

| 6-Methyl-1H-indazole | C₈H₈N₂ | 132.16 | Off-white to yellow solid |

| 6-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Yellow solid |

| This compound | C₈H₆BrN₃O₂ | 256.06 | Pale yellow to orange solid |

Table 2: Reaction Parameters (Proposed)

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| Nitration | 6-Methyl-1H-indazole | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 1 - 2 |

| Bromination | 6-Methyl-5-nitro-1H-indazole | Br₂ or NBS | DMF | 0 - 25 | 12 - 24 |

Logical Workflow

The synthesis workflow is designed to be a straightforward and logical progression from readily available starting materials to the final target compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 3-Bromo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 3-Bromo-6-methyl-5-nitro-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from closely related analogues and established principles of medicinal chemistry to offer a robust resource for researchers.

Core Chemical Properties

This compound is a substituted indazole, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of this compound are critical for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃O₂ | [1] |

| Molecular Weight | 256.06 g/mol | [1] |

| CAS Number | 1000343-58-7 | [1] |

| Melting Point | 223-225 °C | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not experimentally determined. | |

| Appearance | Likely a solid at room temperature. |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted indazoles. The following proposed synthesis involves a multi-step process starting from a commercially available substituted aniline.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the diazotization and subsequent intramolecular cyclization of a suitably substituted aniline precursor, followed by bromination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Methyl-5-nitro-1H-indazole

-

Diazotization: To a stirred solution of 2-methyl-4-nitroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

-

Cyclization: The reaction mixture is then slowly heated to 80-90 °C and maintained at this temperature for 1-2 hours, during which the formation of the indazole ring occurs. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude 3-methyl-5-nitro-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Bromination to Yield this compound

-

Reaction Setup: 3-Methyl-5-nitro-1H-indazole (1 equivalent) is dissolved in glacial acetic acid.

-

Bromination: To this solution, a solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The solid is washed with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization to afford the final product.

Spectral Data

While specific spectral data for this compound is not publicly available, related compounds have been characterized by various spectroscopic techniques. Researchers synthesizing this compound should expect to use the following methods for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the indazole ring.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C-H (aromatic and aliphatic), and the nitro group (NO₂).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound and to analyze its fragmentation pattern.

Potential Applications in Drug Discovery

Indazole derivatives are a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including oncology, anti-inflammatory, and anti-infective agents. The substitution pattern of this compound suggests its potential as a scaffold for the development of novel therapeutic agents.

Generalized Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological screening of a novel indazole derivative like this compound.

Caption: Generalized workflow for the biological evaluation of a novel indazole compound.

This workflow begins with the synthesis and purification of the compound, followed by initial in vitro screening against a specific biological target (e.g., a protein kinase) and in cell-based assays to assess its effect on cell proliferation or viability. Promising "hit" compounds with significant activity are then subjected to lead optimization, which involves synthesizing and testing analogues to establish structure-activity relationships (SAR) and performing initial assessments of their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to identify a lead candidate for further development.

References

"3-Bromo-6-methyl-5-nitro-1H-indazole" CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This guide consolidates available data on its identification, synthesis, and potential applications, offering a valuable resource for researchers. Due to the limited publicly available data on this specific molecule, information from closely related analogs is included to provide a broader context for its potential properties and applications.

Chemical Identification and Properties

This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom, a methyl group, and a nitro group on the indazole ring suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for various biological and material science applications.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | BLDpharm[1] |

| CAS Number | 1000343-58-7 | BLDpharm[1] |

| Molecular Formula | C₈H₆BrN₃O₂ | Calculated |

| Molecular Weight | 256.06 g/mol | Calculated |

Note: Calculated values are based on the chemical structure.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.

Starting Material: 6-methyl-5-nitro-1H-indazole

Reagents and Solvents:

-

Bromine (Br₂)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas (for inert atmosphere)

-

Ethanol (for recrystallization)

-

Activated carbon

-

EDTA

Experimental Procedure:

-

Under a nitrogen atmosphere, dissolve 6-methyl-5-nitro-1H-indazole in DMF in a three-necked reaction flask equipped with a stirrer.

-

Cool the reaction mixture to -5 °C.

-

Slowly add a solution of bromine in DMF dropwise to the reaction mixture while maintaining the temperature at -5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Filter the resulting precipitate and wash with cold water to obtain the crude product.

-

For purification, dissolve the crude product in hot ethanol.

-

Add activated carbon and EDTA, and reflux for 25-35 minutes.

-

Hot filter the solution to remove the activated carbon.

-

Cool the filtrate to below 5 °C and stir for 85-95 minutes to induce crystallization.

-

Filter the purified solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented, the functional groups present on the molecule suggest several areas of potential utility.

Medicinal Chemistry

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3] The title compound could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, other substituted nitroindazoles have been investigated as inhibitors of nitric oxide synthase isoforms.[4]

Materials Science

A study on a related compound, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, has demonstrated its potential as a corrosion inhibitor for mild steel in acidic environments.[3] This suggests that this compound could also be explored for similar applications in materials protection.

Table 2: Corrosion Inhibition Efficiency of a Related Indazole Derivative

| Inhibitor Concentration (mol/L) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (E%) |

| 0 | 1.12 | - |

| 10⁻⁶ | 0.54 | 51.8 |

| 10⁻⁵ | 0.38 | 66.1 |

| 10⁻⁴ | 0.21 | 81.3 |

| 10⁻³ | 0.13 | 88.4 |

Data adapted from a study on 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole.[3]

Visualizations

Logical Workflow for Chemical Identification

The following diagram illustrates a typical workflow for the identification and characterization of a novel chemical compound like this compound.

Potential Research Pathways

This diagram outlines potential research avenues stemming from the synthesis of this compound.

Conclusion

This compound is a chemical entity with significant potential for further research and development in both medicinal chemistry and materials science. While comprehensive data on this specific molecule is limited, its structural features and the known properties of related indazole derivatives provide a strong rationale for its investigation. This guide serves as a foundational resource to stimulate and support future research endeavors involving this promising compound.

References

- 1. 1000343-58-7|this compound|BLD Pharm [bldpharm.com]

- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole: Starting Materials and Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to obtain 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the necessary starting materials, key precursors, and detailed experimental protocols for its synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key precursor, 6-methyl-5-nitro-1H-indazole, from a commercially available aniline derivative. The subsequent step is a regioselective bromination at the C3 position of the indazole ring to yield the final product.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole

The precursor, 6-methyl-5-nitro-1H-indazole, is synthesized from 2-ethyl-5-nitroaniline via a diazotization and intramolecular cyclization reaction. Two common methods are presented below, with the use of tert-butyl nitrite offering a significantly higher yield.

Experimental Protocols

Method A: Using Sodium Nitrite

A solution of 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml) is cooled to 0°C. A solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 ml) is added all at once. The reaction mixture is stirred for 15 minutes at 25°C. After 3 hours, any residual solid is removed by filtration. The filtrate is allowed to stand at room temperature for 3 days. The solution is then concentrated under vacuum, and the residue is diluted with 2 ml of water and stirred to induce precipitation. The solid product is collected by filtration and washed with cold water. Purification by flash chromatography (4:1 hexane/ethyl acetate) yields 3-methyl-6-nitro-1H-indazole as a solid.

Method B: Using tert-Butyl Nitrite

To a solution of 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 ml of glacial acetic acid at room temperature, a solution of 8.98 ml (0.06 mol) of tert-butyl nitrite in 40 ml of acetic acid is added dropwise over 15 minutes. After the addition is complete, the solution is stirred for 30 minutes. The acetic acid is removed in vacuo to afford an orange solid. The solid is dissolved in approximately 120 ml of ethyl acetate and washed three times with 100 ml of saturated aqueous NaHCO₃. The organic layer is dried over MgSO₄ and the solvent is removed in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid.

Quantitative Data

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| 2-Ethyl-5-nitroaniline | Sodium Nitrite | Glacial Acetic Acid, Water | 3 days | 40.5% | [1] |

| 2-Ethyl-5-nitroaniline | tert-Butyl Nitrite | Glacial Acetic Acid | 0.75 h | 98% | [1] |

Step 2: Bromination of 6-Methyl-5-nitro-1H-indazole

The final step involves the regioselective bromination of 6-methyl-5-nitro-1H-indazole at the C3 position. While a specific protocol for this exact substrate is not widely published, a reliable method can be adapted from the bromination of a structurally similar compound, 5-nitro-1H-indazole. The use of bromine in N,N-dimethylformamide (DMF) is an effective method for this transformation.[2]

Proposed Experimental Protocol

Under a nitrogen atmosphere, 6-methyl-5-nitro-1H-indazole is dissolved in N,N-dimethylformamide (DMF). The solution is cooled to -5°C. Bromine is then added dropwise to the solution while maintaining the temperature between 0 and -5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield this compound.

Supporting Data for Analogous Bromination

The following table presents data from the bromination of 5-nitro-1H-indazole, which supports the feasibility and high yield of the proposed protocol.[2]

| Starting Material | Reagent | Solvent | Yield | Reference |

| 5-nitro-1H-indazole | Bromine | DMF | 95% | [2] |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This technical guide outlines a robust and high-yielding synthetic route to this compound. The key to a successful synthesis lies in the efficient preparation of the 6-methyl-5-nitro-1H-indazole precursor, for which the use of tert-butyl nitrite is highly recommended. The subsequent regioselective bromination at the C3 position can be achieved using established methods for similar indazole systems. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 3-Bromo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-5-nitro-1H-indazole is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, physical properties, and a plausible synthetic approach. While detailed experimental data for this specific molecule is not widely published, this guide consolidates the existing knowledge and provides context based on related structures.

Chemical Identity and Synonyms

The nomenclature and primary identifiers for the compound are as follows:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1000343-58-7 |

| Molecular Formula | C₈H₆BrN₃O₂ |

| Molecular Weight | 256.06 g/mol |

Synonyms:

-

1H-Indazole, 3-bromo-6-methyl-5-nitro-

Physicochemical and Spectroscopic Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.

| Property | Value |

| Melting Point | 223-225 °C |

| Appearance | Solid (form not specified) |

| NMR, IR, Mass Spec. | Data not publicly available. Commercial suppliers may provide this information upon request. |

Synthesis and Experimental Protocols

Plausible Synthetic Route: A Two-Step Approach

A potential pathway to this compound involves the nitration of 3-bromo-6-methyl-1H-indazole. This precursor could be synthesized from 6-methyl-1H-indazole.

General Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a hypothetical procedure based on the synthesis of analogous compounds and has not been experimentally validated for this specific molecule. Researchers should conduct their own optimization and safety assessments.

Step 1: Bromination of 6-Methyl-1H-indazole

-

Reaction Setup: To a solution of 6-methyl-1H-indazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), bromine is added dropwise at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched, for instance, by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine.

-

Isolation and Purification: The product, 3-bromo-6-methyl-1H-indazole, is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Step 2: Nitration of 3-Bromo-6-methyl-1H-indazole

-

Reaction Setup: 3-Bromo-6-methyl-1H-indazole is slowly added to a pre-cooled nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5 °C).

-

Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Isolation and Purification: The solid is collected by filtration, washed with water until neutral, and dried. The final product, this compound, is then purified by recrystallization from an appropriate solvent.

Biological and Pharmacological Context

While no specific biological activity data for this compound has been found in the public domain, the indazole core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of indazole have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer: Many indazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell proliferation and survival.

-

Anti-inflammatory: Certain indazoles have shown potential as anti-inflammatory agents.

-

Antimicrobial: The indazole nucleus is present in some compounds with antibacterial and antifungal properties.

The presence of a bromine atom at the 3-position and a nitro group at the 5-position of the indazole ring in the title compound suggests its potential utility as a versatile intermediate for further chemical modifications, such as cross-coupling reactions at the bromine-bearing carbon and reduction of the nitro group to an amine, which can then be further functionalized.

Conclusion

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. While comprehensive experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its identity and a plausible approach to its synthesis. The true potential of this molecule likely lies in its use as a building block for the creation of more complex molecules with diverse biological activities, leveraging the rich chemistry of the indazole scaffold. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and development.

"3-Bromo-6-methyl-5-nitro-1H-indazole" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic pathway, and key data for 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₈H₆BrN₃O₂ |

| Molecular Weight | 256.06 g/mol |

| CAS Number | 1000343-58-7 |

Postulated Synthetic Pathway and Experimental Protocols

Step 1: Nitration of 6-methyl-1H-indazole

This initial step introduces a nitro group onto the indazole ring. The directing effects of the existing methyl group will influence the position of nitration.

Methodology:

-

Dissolution: In a flask equipped with a magnetic stirrer and maintained in an ice bath, slowly add 6-methyl-1H-indazole to concentrated sulfuric acid. Stir the mixture until complete dissolution is achieved.

-

Cooling: Cool the resulting solution to a temperature between 0-5°C.

-

Addition of Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid should be added dropwise to the indazole solution. It is crucial to maintain the internal temperature below 10°C throughout the addition to control the reaction rate and minimize side product formation.

-

Reaction Quenching: Upon completion of the reaction, the mixture is carefully poured onto crushed ice. This will cause the nitrated product to precipitate out of the solution.

-

Isolation: The solid precipitate is collected via vacuum filtration. The collected solid should be washed thoroughly with water until the filtrate is neutral to remove any residual acid. The product is then dried under a vacuum.

Step 2: Bromination of 6-methyl-5-nitro-1H-indazole

The subsequent step involves the electrophilic aromatic bromination of the nitrated intermediate.

Methodology:

-

Reaction Setup: To a solution of 6-methyl-5-nitro-1H-indazole in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) in a single portion at room temperature.

-

Heating: The reaction mixture is then heated to 60°C and stirred for a period of 2 hours.

-

Workup: After the reaction is complete, it is quenched with water and extracted with an organic solvent like dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved through column chromatography.

Logical Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 6-methyl-1H-indazole.

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility and stability data for the specific compound 3-Bromo-6-methyl-5-nitro-1H-indazole is limited. This guide provides a framework for assessing these properties based on established methodologies for similar nitrogen-containing heterocyclic compounds. The data presented herein is illustrative and intended to serve as a template for experimental design and data presentation.

Executive Summary

The pre-formulation assessment of a novel chemical entity, such as this compound, is a critical step in the drug discovery and development pipeline. Key to this assessment are the compound's solubility and stability profiles, which profoundly influence its bioavailability, formulation development, and shelf-life. This document outlines standardized experimental protocols for determining these parameters and presents a structured format for reporting the resulting data. While specific experimental values for this compound are not available in the public domain, this guide provides researchers with the necessary tools to generate and interpret this crucial information.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various media is a determinant of its absorption and bioavailability. Nitrogen-containing heterocyclic compounds, particularly those with nitro groups and halogen substituents, often exhibit poor aqueous solubility.[1][2] A comprehensive solubility assessment is therefore essential.

Illustrative Solubility Data

The following tables represent a hypothetical solubility profile for this compound, based on typical values for compounds of this class.

Table 1: Thermodynamic Solubility in Aqueous and Organic Solvents at 25°C

| Solvent System | Dielectric Constant (ε) | Solubility (µg/mL) | Solubility (mM) |

| Water | 78.5 | < 1.0 | < 0.004 |

| pH 2.0 Buffer (HCl) | 78.5 | 5.2 | 0.021 |

| pH 7.4 Buffer (PBS) | 78.5 | 0.8 | 0.003 |

| 1-Octanol | 10.3 | 150.7 | 0.62 |

| Ethanol | 24.6 | 254.3 | 1.05 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 20,000 | > 82.6 |

| Dichloromethane | 8.9 | 850.1 | 3.51 |

Table 2: Kinetic Solubility in Aqueous Buffer (pH 7.4) from DMSO Stock

| Method | Incubation Time (hours) | Solubility (µg/mL) |

| Nephelometry | 2 | 1.5 |

| Nephelometry | 24 | 0.9 |

Stability Profile

Stability testing is crucial for determining a compound's shelf-life, identifying potential degradation products, and defining appropriate storage conditions.[3][4] These studies expose the compound to various environmental factors to evaluate its chemical integrity over time.[5][6]

Illustrative Stability Data

The following tables present a hypothetical stability profile for this compound. The data represents the percentage of the parent compound remaining after exposure to various stress conditions.

Table 3: Solid-State Stability under Accelerated Conditions

| Condition | Time (months) | % Remaining | Appearance |

| 40°C / 75% RH | 1 | 99.8 | No change |

| 40°C / 75% RH | 3 | 98.5 | No change |

| 40°C / 75% RH | 6 | 96.2 | Slight discoloration |

| 60°C | 1 | 97.1 | No change |

| Photostability (ICH Q1B) | 1.2 million lux hours | 99.5 | No change |

Table 4: Solution-State Stability in Aqueous Buffer (pH 7.4) at 25°C

| Time (days) | % Remaining |

| 0 | 100.0 |

| 1 | 99.6 |

| 3 | 98.9 |

| 7 | 97.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable solubility and stability data.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8]

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, buffers, organic solvents). The presence of undissolved solid is necessary to ensure saturation.[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Sample Processing: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully remove an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds upon precipitation from a DMSO stock solution.[9]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells of a microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 and 24 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Stability Assessment Protocol

Stability studies are designed to evaluate the impact of temperature, humidity, and light on the compound.[5][10]

-

Sample Preparation:

-

Solid-State: Place a known amount of the solid compound in open and closed vials to assess the impact of humidity.

-

Solution-State: Prepare a solution of the compound in a relevant solvent system (e.g., pH 7.4 buffer) at a known concentration.

-

-

Stress Conditions: Store the prepared samples under various conditions as per ICH guidelines:

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[3]

-

Analysis:

-

Visually inspect the samples for any physical changes (e.g., color, appearance).

-

Assay the samples using a stability-indicating HPLC method to determine the amount of the parent compound remaining. This method should be capable of resolving the parent compound from any potential degradation products.

-

-

Data Reporting: Report the results as the percentage of the initial concentration remaining at each time point.

Visualized Workflows

General Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a novel compound like this compound.

Caption: Workflow for solubility and stability assessment.

References

- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. pharmtech.com [pharmtech.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. www3.paho.org [www3.paho.org]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. books.rsc.org [books.rsc.org]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

Spectroscopic Profile of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 3-Bromo-6-methyl-5-nitro-1H-indazole. Due to the limited availability of public domain experimental spectra for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from known spectral properties of related indazole derivatives, such as 3-iodo-6-methyl-5-nitro-1H-indazole and other nitro-substituted indazoles.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 - 14.5 | br s | 1H | N-H |

| ~8.2 | s | 1H | H-4 |

| ~7.8 | s | 1H | H-7 |

| ~2.6 | s | 3H | CH₃ |

Note: The chemical shifts are referenced to a standard internal solvent signal. The N-H proton signal is expected to be broad and its chemical shift can be highly dependent on solvent and concentration. The aromatic protons H-4 and H-7 are predicted to appear as singlets due to the substitution pattern.[1]

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-7a |

| ~142 | C-5 |

| ~140 | C-6 |

| ~125 | C-3a |

| ~120 | C-4 |

| ~115 | C-7 |

| ~110 | C-3 |

| ~20 | CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Broad | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Weak | Aliphatic C-H Stretch |

| ~1530 and ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| 1620 - 1600 | Medium | C=C Aromatic Ring Stretch |

| 1500 - 1450 | Medium | C=N Aromatic Ring Stretch |

| ~600 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 257/259 | [M]⁺ | Molecular ion peak showing a characteristic ~1:1 isotopic pattern for bromine. |

| 240/242 | [M-OH]⁺ | Loss of a hydroxyl radical (possible rearrangement). |

| 211/213 | [M-NO₂]⁺ | Loss of the nitro group. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and assign the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.[4]

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., GC-MS, LC-MS, or direct probe).

Sample Preparation:

-

For GC-MS or LC-MS: Dissolve a small amount of the sample in a suitable volatile solvent.

-

For Direct Insertion Probe: Place a small amount of the solid sample directly on the probe tip.

Data Acquisition:

-

Introduce the sample into the ion source.

-

Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups.

-

For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical workflow from synthesis to structural confirmation.

References

Potential Biological Activities of 3-Bromo-6-methyl-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel heterocyclic compound, 3-Bromo-6-methyl-5-nitro-1H-indazole. While direct experimental data on this specific molecule is not extensively available in current literature, this document provides a comprehensive analysis based on the well-documented bioactivities of structurally related indazole derivatives. By examining analogous compounds featuring bromo, methyl, and nitro substitutions, we can infer potential therapeutic applications, mechanisms of action, and starting points for future research and drug development. This paper summarizes key quantitative data from related compounds, details relevant experimental protocols, and visualizes potential signaling pathways to guide further investigation into this promising chemical scaffold.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal activities.[1][2][3] Several indazole-based drugs, such as the kinase inhibitors pazopanib and axitinib, have received FDA approval for cancer treatment, underscoring the therapeutic potential of this heterocyclic core.[4][5][6] The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. The subject of this guide, this compound, incorporates three key functional groups—a bromine atom, a methyl group, and a nitro group—each known to modulate the pharmacological profile of heterocyclic compounds.

Predicted Biological Activities Based on Structural Analogs

Based on the biological activities reported for structurally similar indazole derivatives, this compound is predicted to exhibit a range of therapeutic potentials.

Anticancer Activity

The presence of a nitro group, particularly at the 5- or 6-position of the indazole ring, is a common feature in derivatives with demonstrated anticancer properties. For instance, derivatives of 5-nitro-1H-indazole have been synthesized and evaluated as antimicrobial and anticancer agents.[2][7] Specifically, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown significant activity against A549 (lung carcinoma) and MCF7 (breast cancer) cell lines.[7]

Furthermore, bromo-substituted indazoles have also been investigated as anticancer agents. For example, compound 2f, a 6-bromo-indazole derivative, displayed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[5] This compound was found to induce apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[5]

Given these precedents, this compound is a strong candidate for possessing antiproliferative and pro-apoptotic activities against various cancer cell lines. The combination of the bromo and nitro groups may lead to synergistic effects, enhancing its anticancer potential.

Antimicrobial and Antifungal Activity

Nitro-containing heterocyclic compounds, including nitroimidazoles and nitroindazoles, have a long history as antimicrobial agents.[8] The nitro group can be bioreduced in anaerobic bacteria and protozoa to form cytotoxic radical anions. Derivatives of 5-nitro-1H-indazole have been reported to possess both antibacterial and antifungal properties.[2] For example, certain sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have shown notable zones of inhibition against Staphylococcus aureus and Aspergillus niger.[2]

Additionally, some 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have demonstrated broad-spectrum antibacterial efficacy, and others have shown noteworthy antifungal potential against Rhizopus oryzae and Candida albicans.[7] Therefore, this compound is likely to exhibit activity against a range of bacterial and fungal pathogens.

Antileishmanial Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have been identified as promising candidates for the treatment of leishmaniasis.[9][10] Several of these compounds exhibited strong to moderate activity against Leishmania infantum.[9] Molecular docking studies suggest that these compounds may act by inhibiting trypanothione reductase (TryR), an essential enzyme in the parasite's defense against oxidative stress.[9] The presence of the nitro group at a position analogous to the 6-position in the active antileishmanial compounds suggests that this compound could also be a potent inhibitor of Leishmania growth.

Quantitative Data from Structurally Related Compounds

To provide a clearer perspective on the potential potency of this compound, the following table summarizes the quantitative biological activity data from key structural analogs.

| Compound Class | Specific Derivative Example | Biological Activity | Target/Cell Line | Quantitative Data (IC50 / Zone of Inhibition) |

| 5-Nitro-indazole Carboxamides | Compound 5'j | Anticancer | A549, MCF7 | Not specified, but noted as a "significant contender" |

| 6-Bromo-indazole Derivatives | Compound 2f | Anticancer | Various cancer cell lines | IC50 = 0.23–1.15 µM |

| 5-Nitro-indazole Derivatives | Compound 76 | Antimicrobial | A. niger, S. aureus | Zone of inhibition: 19.4 mm (A. niger), 17.4 mm (S. aureus) |

| 3-Chloro-6-nitro-indazole Derivatives | Compound 77 | Antileishmanial | L. infantum | IC50 = 11.23 µM |

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that would be relevant for assessing the biological activities of this compound, based on protocols used for its structural analogs.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from the evaluation of 1H-indazole-3-amine derivatives.[11]

-

Cell Seeding: Cancer cell lines (e.g., K562, A549, MCF7) are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 48 hours.

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is based on the general principles of antimicrobial susceptibility testing.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared and uniformly spread on the surface of an appropriate agar medium.

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A specific volume of the test compound solution at a known concentration (e.g., 300 µg/mL) is added to each well.[2]

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.[2]

In Vitro Antileishmanial Activity (MTT Assay)

This protocol is adapted from the evaluation of 3-chloro-6-nitro-1H-indazole derivatives.[12]

-

Parasite Culture: Promastigote strains of Leishmania species (e.g., L. infantum, L. tropica, L. major) are cultured in appropriate media.[12]

-

Compound Exposure: The promastigotes are exposed to increasing concentrations of the synthesized test compounds.[12]

-

MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates cell viability.[12]

Potential Signaling Pathways and Mechanisms of Action

Based on the mechanisms elucidated for related indazole derivatives, several potential signaling pathways and mechanisms of action can be proposed for this compound.

Induction of Apoptosis in Cancer Cells

Many anticancer indazole derivatives exert their effects by inducing apoptosis. As observed with the 6-bromo-indazole derivative 2f, this compound may modulate the expression of key apoptosis-regulating proteins.[4][5]

Caption: Potential Apoptosis Induction Pathway.

Inhibition of Trypanothione Reductase in Leishmania

The antileishmanial activity of nitro-indazole derivatives is potentially mediated through the inhibition of trypanothione reductase (TryR). This enzyme is crucial for the parasite's survival.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues to predict its properties, outline potential synthetic routes, and explore its putative biological activities. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the indazole scaffold.

Core Compound Profile: this compound

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The strategic placement of bromo, methyl, and nitro functional groups on the 1H-indazole framework of the target compound, this compound, is anticipated to confer specific physicochemical and pharmacological properties, making it a valuable building block for the synthesis of diverse derivatives.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₆BrN₃O₂ |

| Molecular Weight | 256.06 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 254.96434 Da |

| Monoisotopic Mass | 254.96434 Da |

| Topological Polar Surface Area | 74.5 Ų |

| Heavy Atom Count | 14 |

| Complexity | 245 |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related indazole derivatives, such as 3-iodo-6-methyl-5-nitro-1H-indazole and 3-bromo-6-nitro-1H-indazole.[1][2]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~13.5 - 14.5 | br s | - | 1H | N-H |

| ~8.2 | s | - | 1H | H-4 |

| ~7.8 | s | - | 1H | H-7 |

| ~2.5 | s | - | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-5 |

| ~141 | C-7a |

| ~135 | C-3a |

| ~130 | C-6 |

| ~120 | C-4 |

| ~115 | C-7 |

| ~110 | C-3 |

| ~20 | CH₃ |

Table 3: Predicted IR and MS Data

| Spectroscopic Technique | Predicted Data |

| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1530 & ~1340 (NO₂ stretch), ~550 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z (%): 255/257 ([M]⁺, isotopic pattern for Br), 176 ([M-Br]⁺), 148 ([M-Br-NO₂]⁺) |

Synthesis and Derivatization Strategies

A plausible synthetic route to this compound and its subsequent derivatization is outlined below. The workflow involves a multi-step synthesis beginning with a commercially available precursor, followed by functionalization using modern cross-coupling methodologies.

Caption: Proposed synthetic workflow for this compound and its derivatization.

Experimental Protocols

Protocol 2.1.1: Synthesis of 6-Methyl-5-nitro-1H-indazole

This protocol is adapted from standard nitration procedures for substituted indazoles.[3]

-

To a stirred solution of 6-methyl-1H-indazole (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 6-methyl-5-nitro-1H-indazole.

Protocol 2.1.2: Synthesis of this compound

This protocol is based on the bromination of nitro-indazoles.[4]

-

Dissolve 6-methyl-5-nitro-1H-indazole (1 equivalent) in glacial acetic acid.

-

To this solution, add bromine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and collect the precipitate by filtration.

-

Wash the solid with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Dry the product under vacuum to yield this compound.

Protocol 2.1.3: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol for the arylation of bromo-indazoles.

-

In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent system (e.g., dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2.1.4: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol for the amination of bromo-indazoles.

-

To an oven-dried reaction tube, add this compound (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 1.5 equivalents).

-

Evacuate and backfill the tube with an inert gas.

-

Add the desired amine (1.2 equivalents) and a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Potential Biological Activities and Signaling Pathways

Indazole derivatives are known to exhibit a range of biological activities, including anticancer and antiparasitic effects.[5][6][7] The presence of a nitro group can be crucial for certain biological actions, particularly in the context of antiparasitic agents.

Anticancer Activity: Kinase Inhibition

Many indazole-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5] It is plausible that derivatives of this compound could target various kinases involved in cell proliferation, survival, and angiogenesis.

Caption: General signaling pathway of kinase inhibition by indazole derivatives.

Antiparasitic Activity: Nitroreductase-Mediated Activation

Nitro-heterocyclic compounds are a class of antimicrobial agents that are often activated by parasite-specific nitroreductases.[8] This activation leads to the formation of cytotoxic reactive nitrogen species that damage parasitic cells. 5-nitroindazole derivatives have shown activity against parasites like Trypanosoma cruzi and Leishmania.[6][9]

Caption: Proposed mechanism of antiparasitic action for nitroindazole derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its predicted properties, potential synthetic strategies, and likely biological targets. The detailed protocols and pathway diagrams serve as a starting point for researchers to explore the rich chemistry and biology of this and related indazole derivatives. Further experimental validation is necessary to confirm the data and hypotheses presented herein.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 640613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]

- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Functionalization of the indazole ring system, particularly at the C-3 position, is a key strategy in the discovery of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles.[2] These products are valuable intermediates in drug development, with applications as kinase inhibitors and other targeted therapies.

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-methyl-5-nitro-1H-indazole . This substrate is particularly interesting due to the presence of an electron-withdrawing nitro group, which can influence the reactivity of the C-Br bond, and a methyl group that can modulate the physicochemical properties of the final products. While specific literature on the Suzuki-Miyaura coupling of this exact molecule is limited, the following protocols are based on established methods for closely related 3-bromoindazoles and provide a robust starting point for optimization.[3][4]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or its ester). The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

Based on successful Suzuki-Miyaura couplings of similar 3-bromoindazoles, two primary protocols are presented here: a conventional heating method and a microwave-assisted method. The microwave protocol often leads to significantly reduced reaction times.[3]

Protocol 1: Conventional Heating

This protocol is adapted from methodologies developed for the coupling of 5-bromoindazoles and other nitrogen-rich heterocycles.[4][5]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

1,2-Dimethoxyethane (DME) or 1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., DME/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-methyl-5-nitro-1H-indazole.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on the efficient microwave-assisted Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles.[3]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

1,4-Dioxane

-

Ethanol

-

Water

-

Microwave synthesis vial with a stir bar

Procedure:

-

In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), Cs₂CO₃ (2.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Add the solvent mixture of 1,4-dioxane/ethanol/water (e.g., in a 3:1:1 ratio).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a constant temperature of 120-140 °C for 30-90 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on literature data for analogous substrates.[3][4] The presence of the electron-withdrawing nitro group may necessitate slightly longer reaction times or higher catalyst loadings compared to unsubstituted 3-bromoindazoles.

| Arylboronic Acid Partner | Expected Yield (%) | Notes |

| Phenylboronic acid | 70 - 85 | Generally good reactivity. |

| 4-Methoxyphenylboronic acid | 75 - 90 | Electron-donating groups on the boronic acid can enhance the reaction rate. |

| 4-(Trifluoromethyl)phenylboronic acid | 60 - 75 | Electron-withdrawing groups on the boronic acid may lead to slightly lower yields. |

| 2-Thienylboronic acid | 65 - 80 | Heteroarylboronic acids are generally well-tolerated. |

| 3-Pyridylboronic acid | 55 - 70 | Coordination of the pyridine nitrogen to the palladium catalyst can sometimes inhibit the reaction. |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Applications in Drug Development

The 3-aryl-6-methyl-5-nitro-1H-indazole products synthesized via this methodology are valuable building blocks for the development of new therapeutics. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). The indazole core is a known hinge-binding motif for many protein kinases, and derivatives of this scaffold have shown promise as anti-cancer agents and inhibitors of other key biological targets.

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents such as dioxane and DME are flammable and should be handled with care.

-

Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

- 1. researchgate.net [researchgate.net]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3-Bromo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction